molecular formula C11H9FN2O B6329994 2-(6-Aminopyridin-3-YL)-5-fluorophenol CAS No. 1314988-06-1

2-(6-Aminopyridin-3-YL)-5-fluorophenol

Cat. No.: B6329994
CAS No.: 1314988-06-1
M. Wt: 204.20 g/mol
InChI Key: IHJQOUCOHPXYSR-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-3-YL)-5-fluorophenol (molecular formula: C₁₁H₈FN₂O, molecular weight: 218.20 g/mol) is a heterocyclic compound featuring a 5-fluorophenol moiety linked to a 6-aminopyridin-3-yl group. This structure combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capabilities of the phenol and amine groups, making it a candidate for pharmaceutical applications, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

2-(6-aminopyridin-3-yl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-2-3-9(10(15)5-8)7-1-4-11(13)14-6-7/h1-6,15H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJQOUCOHPXYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269088
Record name Phenol, 2-(6-amino-3-pyridinyl)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-06-1
Record name Phenol, 2-(6-amino-3-pyridinyl)-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314988-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(6-amino-3-pyridinyl)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-3-YL)-5-fluorophenol typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluorophenol to introduce a nitro group, followed by reduction to form the corresponding amino derivative. This intermediate is then subjected to a coupling reaction with 3-bromopyridine under palladium-catalyzed conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopyridin-3-YL)-5-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the fluorine atom can introduce various functional groups.

Scientific Research Applications

2-(6-Aminopyridin-3-YL)-5-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridin-3-YL)-5-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(6-Aminopyridin-3-YL)-5-fluorophenol with key analogs, highlighting structural variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity References
This compound C₁₁H₈FN₂O 218.20 5-fluorophenol, 6-aminopyridine Potential CNS ligand (inferred)
2-Fluoro-5-(4-fluorophenyl)pyridine (Compound I) C₁₁H₇F₂N 203.18 Pyridine, 4-fluorophenyl Precursor for biological activity
2-(5-((Cyclopentylamino)methyl)pyridin-3-yl)-5-fluorophenol (83) C₁₇H₂₀FN₃O 325.36 Cyclopentylamino, fluorophenol NMDA receptor ligand
(2S)-2-{6'-[(6-aminopyridin-3-yl)sulfonyl]-... (PDB ligand) C₂₄H₂₀F₃N₅O₃S 547.50 Sulfonyl, trifluoropropanol, bipyridine Not specified (structural complexity)
Key Observations:

Electron Effects and Lipophilicity: The 5-fluorophenol group in the target compound enhances acidity (pKa ~8–10) and hydrogen-bond donor capacity compared to non-phenolic analogs like Compound I .

Role of Amino Groups: The 6-aminopyridine moiety in the target compound introduces a basic nitrogen (pKa ~4–5), facilitating interactions with acidic residues in biological targets. Compound 83’s cyclopentylamino group adds steric bulk and lipophilicity, which may enhance NMDA receptor affinity but reduce solubility .

Synthetic Complexity :

  • The PDB ligand’s sulfonyl and bipyridine groups require multi-step synthesis, whereas the target compound’s simpler structure allows for streamlined coupling reactions .

Physicochemical Properties

Property This compound Compound I Compound 83
LogP ~1.8 (estimated) ~2.3 ~3.1
Hydrogen Bond Donors 2 (phenol-OH, NH₂) 0 2
Hydrogen Bond Acceptors 4 (O, N) 3 5
Solubility (Water) Moderate (due to phenol/amine) Low Low

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